3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H22N4O6S and its molecular weight is 530.56. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including analogs structurally related to the compound , have demonstrated significant in vitro antitumor activity. These compounds have shown broad-spectrum antitumor effects, with some being more potent than the positive control, 5-fluorouracil (5-FU), in inhibiting cancer cell growth. Molecular docking studies have further elucidated their mechanisms of action, which include inhibition of EGFR-TK and B-RAF kinase, crucial pathways in cancer progression (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activity
Compounds structurally similar to the one have been evaluated for their antimicrobial efficacy against a range of bacterial and fungal strains. For instance, novel 6,8-dibromo-4(3H)quinazolinone derivatives have exhibited potent in vitro anti-microbial activity, with some compounds showing significant minimum inhibitory concentrations (MICs) against various pathogens (M. Mohamed et al., 2010).
Anti-inflammatory and Analgesic Activities
New 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety have been synthesized and tested for their analgesic and anti-inflammatory activities. Some of these derivatives have shown potent effects in animal models, suggesting their potential therapeutic applications in managing pain and inflammation (D. Dewangan et al., 2016).
Anticonvulsant Activity
Investigations into the anticonvulsant activities of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide, a compound sharing a structural framework with the one , have been conducted. These studies aimed to assess their efficacy in models of pentylenetetrazole-induced seizures in mice. Although some compounds displayed a tendency toward activity, highlighting the importance of the NHCO cyclic fragment in anticonvulsant effects, the results necessitate further exploration (Wassim El Kayal et al., 2022).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O6S/c1-33-21-9-5-7-18(24(21)34-2)25-29-23(37-30-25)14-38-27-28-19-8-4-3-6-17(19)26(32)31(27)13-16-10-11-20-22(12-16)36-15-35-20/h3-12H,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWUUDAHTBLYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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